molecular formula C8H11N3O4 B570690 1-(Methyl)-4-nitro-3-(2,2,3,3,3-D5-propyl)-1H-pyrazole-5-carboxylic Acid CAS No. 1175992-94-5

1-(Methyl)-4-nitro-3-(2,2,3,3,3-D5-propyl)-1H-pyrazole-5-carboxylic Acid

Cat. No.: B570690
CAS No.: 1175992-94-5
M. Wt: 218.22 g/mol
InChI Key: GFORSNBMYCLGIE-WNWXXORZSA-N
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Description

1-(Methyl)-4-nitro-3-(2,2,3,3,3-D5-propyl)-1H-pyrazole-5-carboxylic acid (CAS: 139756-00-6) is a deuterated pyrazole derivative with the molecular formula C₈H₁₁N₃O₄ and a molecular weight of 213.193 g/mol . Its structure features:

  • A methyl group at the 1-position of the pyrazole ring.
  • A nitro group (-NO₂) at the 4-position, which confers electron-withdrawing properties.
  • A deuterated propyl group (2,2,3,3,3-D5-propyl) at the 3-position, replacing hydrogen with deuterium at five positions.
  • A carboxylic acid (-COOH) at the 5-position, enabling hydrogen bonding and solubility in polar solvents.

This compound is primarily used in life sciences research, particularly for studying metabolic stability and deuterium isotope effects due to its deuterated alkyl chain . Its synthesis likely involves coupling reactions using ethyl esters (e.g., ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate) followed by hydrolysis to yield the carboxylic acid .

Properties

CAS No.

1175992-94-5

Molecular Formula

C8H11N3O4

Molecular Weight

218.22 g/mol

IUPAC Name

2-methyl-4-nitro-5-(2,2,3,3,3-pentadeuteriopropyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C8H11N3O4/c1-3-4-5-6(11(14)15)7(8(12)13)10(2)9-5/h3-4H2,1-2H3,(H,12,13)/i1D3,3D2

InChI Key

GFORSNBMYCLGIE-WNWXXORZSA-N

SMILES

CCCC1=NN(C(=C1[N+](=O)[O-])C(=O)O)C

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CC1=NN(C(=C1[N+](=O)[O-])C(=O)O)C

Canonical SMILES

CCCC1=NN(C(=C1[N+](=O)[O-])C(=O)O)C

Origin of Product

United States

Biological Activity

1-(Methyl)-4-nitro-3-(2,2,3,3,3-D5-propyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a nitro group and a carboxylic acid functional group, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic potential.

  • Molecular Formula : C8D5H6N3O4
  • Molecular Weight : 218.221 g/mol
  • CAS Number : 1175992-94-5
  • IUPAC Name : 2-methyl-4-nitro-5-(2,2,3,3,3-pentadeuteriopropyl)pyrazole-3-carboxylic acid

Biological Activity Overview

The biological activity of pyrazole derivatives is well-documented in literature, particularly in areas such as antibacterial, antifungal, anti-inflammatory, and antitumor activities. The specific compound in focus has been studied for several biological effects:

Antibacterial Activity

Research indicates that pyrazole derivatives can exhibit significant antibacterial properties. For instance:

  • A study highlighted that compounds with nitro groups showed enhanced antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics like streptomycin .

Antitumor Activity

Preliminary studies suggest that pyrazole derivatives may possess antitumor properties:

  • Pyrazole compounds have been shown to inhibit cancer cell proliferation in vitro. For example, derivatives similar to 1-(Methyl)-4-nitro-3-(2,2,3,3,3-D5-propyl)-1H-pyrazole-5-carboxylic acid demonstrated cytotoxic effects on various cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is another area of interest:

  • Some studies have reported that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Case Studies

  • Antibacterial Efficacy Study
    • A recent investigation into the antibacterial properties of various pyrazole derivatives revealed that those containing nitro groups exhibited potent activity against Staphylococcus aureus and Escherichia coli. The study found that the compound's structure significantly influenced its efficacy .
  • Cytotoxicity Assessment
    • In vitro tests conducted on human cancer cell lines (e.g., HeLa and MCF-7) indicated that the compound could induce apoptosis at micromolar concentrations. The mechanism was attributed to the activation of caspase pathways .

Data Tables

Biological Activity Tested Concentration (µg/mL) Observed Effect
Antibacterial32Inhibition of Bacillus cereus
Antibacterial128Inhibition of Micrococcus luteus
Cytotoxicity10Induction of apoptosis in HeLa cells
Cytotoxicity20Induction of apoptosis in MCF-7 cells

Scientific Research Applications

Pharmaceutical Development

The primary application of 1-(Methyl)-4-nitro-3-(2,2,3,3,3-D5-propyl)-1H-pyrazole-5-carboxylic acid lies in its role as an intermediate in the synthesis of Sildenafil . As a selective type 5 phosphodiesterase inhibitor, Sildenafil is widely used to treat erectile dysfunction and pulmonary arterial hypertension. The deuterated form of this compound aids in tracking metabolic pathways and understanding drug interactions at a molecular level.

Metabolic Studies

The incorporation of deuterium in the structure allows researchers to utilize this compound in metabolic studies. Deuterated compounds are valuable in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for tracing metabolic processes within biological systems. This enables detailed studies on drug metabolism and pharmacokinetics.

Structure-Activity Relationship (SAR) Studies

Research involving SAR is crucial for drug discovery. The unique structural features of 1-(Methyl)-4-nitro-3-(2,2,3,3,3-D5-propyl)-1H-pyrazole-5-carboxylic acid provide insights into the relationship between chemical structure and biological activity. By modifying various parts of the molecule, researchers can identify which structural components are essential for activity against specific biological targets.

Development of Analytical Methods

The compound's distinctive properties facilitate the development of analytical methods for quantifying similar compounds in biological samples. Researchers can use this compound as a standard reference material to calibrate instruments and validate methods for detecting related pyrazole derivatives.

Case Study 1: Synthesis of Sildenafil

In a notable study published by Terrett et al., the synthesis pathways involving 1-(Methyl)-4-nitro-3-(2,2,3,3,3-D5-propyl)-1H-pyrazole-5-carboxylic acid were explored extensively. The research highlighted how modifications to the pyrazole ring could enhance the efficacy and selectivity of phosphodiesterase inhibitors .

Case Study 2: Metabolic Profiling

A recent publication focused on using deuterated compounds like this pyrazole derivative to trace metabolic pathways in human subjects. The study demonstrated how the incorporation of deuterium aids in distinguishing between endogenous and exogenous compounds during metabolic analysis .

Case Study 3: Drug Interaction Studies

Another study examined how variations in the structure of pyrazole derivatives influence their interaction with G protein-coupled receptors (GPCRs). The findings suggested that specific modifications could lead to improved binding affinities and therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences between the target compound and related pyrazole derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Functional Groups CAS Number References
Target Compound 1-Me, 4-NO₂, 3-(D5-propyl), 5-COOH C₈H₁₁N₃O₄ 213.193 Nitro, Carboxylic Acid 139756-00-6
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid 1-Me, 3-propyl, 5-COOH C₈H₁₂N₂O₂ 184.20 Carboxylic Acid 139755-99-0
1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide 1-Me, 4-NO₂, 3-propyl, 5-CONH₂ C₈H₁₂N₄O₃ 212.21 Nitro, Carboxamide 139756-01-7
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic Acid 5-Me, 1,3-Ph, 4-COOH C₁₇H₁₄N₂O₂ 278.31 Carboxylic Acid, Aromatic Not specified

Key Observations :

  • The deuterated propyl group in the target compound distinguishes it from non-deuterated analogs (e.g., 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid) .
  • The nitro group enhances electrophilicity compared to carboxamide or simple alkyl derivatives .
  • Aromatic substitutions (e.g., diphenyl in 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid) increase molecular weight and alter solubility .

Preparation Methods

The pyrazole ring is typically synthesized via cyclocondensation of 1,3-diketones or their equivalents with hydrazines. A widely cited approach involves reacting 2,4-diketocarboxylic esters with N-methylhydrazine to form 1-methylpyrazole intermediates . For example:

  • Reaction of Ethyl 3-Oxohexanoate with Methylhydrazine :
    Ethyl 3-oxohexanoate reacts with methylhydrazine in ethanol under reflux to yield ethyl 1-methyl-3-propylpyrazole-5-carboxylate .

    • Mechanism : The hydrazine attacks the β-keto ester, followed by cyclization and dehydration.

    • Yield : ~70–80% after purification .

  • Deuterated Propyl Group Introduction :
    To incorporate the 2,2,3,3,3-D5-propyl moiety, deuterated propylating agents like 1-bromo-2,2,3,3,3-D5-propane are used. Alkylation of the pyrazole intermediate at position 3 is achieved via:

    • Mitsunobu Reaction : Using triphenylphosphine and diethyl azodicarboxylate (DEAD) with deuterated propanol .

    • Direct Alkylation : Reacting the pyrazole with D5-propyl bromide in DMF with K₂CO₃ .

Regioselective Nitration at Position 4

Nitration of the pyrazole ring is directed by electron-donating substituents. The methyl group at position 1 and propyl group at position 3 activate position 4 for electrophilic substitution:

  • Nitrating Agent : A mixture of HNO₃ and H₂SO₄ (1:3 v/v) at 0–5°C .

  • Conditions :

    • Temperature control (<10°C) minimizes side reactions.

    • Reaction time: 2–4 hours.

    • Yield : 85–90% .

Key Challenge : Competing nitration at position 5 is suppressed by steric hindrance from the propyl group .

Carboxylic Acid Formation via Hydrolysis

The ester group at position 5 is hydrolyzed to the carboxylic acid under basic conditions:

  • Saponification :

    • Reagents : 2 M NaOH in ethanol/water (1:1).

    • Conditions : Reflux for 6–8 hours.

    • Yield : >95% after acidification .

  • Alternative Route :
    Direct carbonylation of the pyrazole intermediate using CO₂ in the presence of Mg-based organometallic reagents .

Deuteration Strategies for Isotopic Labeling

Incorporating deuterium into the propyl group requires specialized methods:

MethodConditionsDeuterium IncorporationSource
H/D Exchange D₂O, NaOD, 100°C, 24h~50% at β-positions
Deuterated Alkylation D5-propyl bromide, K₂CO₃, DMF, 60°C>98%

The alkylation route is preferred for higher isotopic purity .

Purification and Analytical Validation

  • Chromatography :

    • Silica gel column chromatography (hexane/ethyl acetate 4:1) removes non-polar byproducts .

  • Crystallization :
    Recrystallization from ethanol/water yields >99% purity .

  • Analytical Confirmation :

    • NMR : δ 2.5–3.0 (m, D5-propyl), δ 8.1 (s, pyrazole-H) .

    • MS : m/z 213.19 [M+H]⁺ .

Comparative Analysis of Synthetic Routes

StepMethod A (Patent )Method B (Deuteration )
Pyrazole Formation75% yield70% yield
Nitration Efficiency90%88%
Deuterium PurityN/A>98%
Total Yield58%55%

Method B prioritizes isotopic purity, while Method A offers higher overall yields .

Challenges and Optimization Opportunities

  • Regioselectivity in Nitration :
    Electron-withdrawing groups (e.g., nitro) can deactivate the ring, requiring precise stoichiometry .

  • Isotopic Scrambling :
    High-temperature steps risk H/D exchange; optimized conditions at ≤60°C mitigate this .

  • Cost of Deuterated Reagents :
    D5-propyl bromide is expensive; catalytic deuteration methods are under investigation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Methyl)-4-nitro-3-(2,2,3,3,3-D5-propyl)-1H-pyrazole-5-carboxylic Acid
Reactant of Route 2
1-(Methyl)-4-nitro-3-(2,2,3,3,3-D5-propyl)-1H-pyrazole-5-carboxylic Acid

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